(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid;N,N-diethylethanamine
Description
The compound (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid; N,N-diethylethanamine (CAS 28586-88-1) is a dithiocarbamate salt formed by the reaction of carbamodithioic acid with triethylamine (N,N-diethylethanamine). Its core structure consists of a tetrahydrobenzothiophene scaffold with a cyano group at position 3 and a dithiocarbamate (-NHCSS⁻) group at position 2, stabilized by triethylamine as a counterion .
Properties
IUPAC Name |
(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3.C6H15N/c11-5-7-6-3-1-2-4-8(6)15-9(7)12-10(13)14;1-4-7(5-2)6-3/h1-4H2,(H2,12,13,14);4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQCEQDDAFSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1CCC2=C(C1)C(=C(S2)NC(=S)S)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways.
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 kinases. It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction inhibits the activity of the kinases, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The exact downstream effects depend on the specific cellular context and the other components of the signaling pathway.
Biological Activity
The compound (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid; N,N-diethylethanamine is a chemical entity of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H14N2OS
- Molecular Weight : 246.33 g/mol
- CAS Number : 355000-40-7
- Solubility : Soluble in DMSO
Inhibition of JNK Pathway
One significant aspect of the biological activity of this compound is its role as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is involved in various cellular processes, including apoptosis and inflammation. The compound has been demonstrated to selectively inhibit JNK2 and JNK3 with high potency (pIC50 values of 6.5 and 6.7 respectively), while showing no activity against JNK1 .
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives of this compound. For instance, compounds derived from tetrahydrocarbazole structures have shown promising results against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. The IC50 values indicated significant inhibition of cell growth in specific cancer types such as colon cancer (HT-29) and breast cancer .
Anticonvulsant Activity
In animal models, particularly using the maximal electroshock (MES) method, several derivatives displayed anticonvulsant properties. The test compounds were administered at varying doses, and their efficacy was compared to established anticonvulsants like phenytoin . The results indicated that certain derivatives significantly reduced seizure activity.
Anti-inflammatory Effects
Compounds related to this chemical structure have also been tested for anti-inflammatory effects using carrageenan-induced edema models in rats. These studies showed a reduction in inflammation markers, indicating potential therapeutic applications for inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Scaffold Variations
The tetrahydrobenzothiophene core is a common feature in several derivatives, but substituents at position 2 dictate functional diversity:
- Carbamodithioic Acid Derivatives: The target compound’s dithiocarbamate group distinguishes it from amide or carboxamide analogs. Dithiocarbamates are known for metal chelation and enzyme inhibition, contrasting with the hydrogen-bonding capacity of amides .
- Amide Derivatives: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS 20036-97-9): Features an acetamide group (-NHCOCH₃) instead of dithiocarbamate. Exhibits antibacterial and antifungal activity .
Key Observations :
- Amide Derivatives : Broad-spectrum antimicrobial and kinase-inhibitory activities are linked to hydrogen-bonding interactions from the amide group .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Signatures
Solubility and Stability
- Dithiocarbamates : Higher polarity due to the -CSS⁻ group may improve aqueous solubility but reduce membrane permeability compared to amides. Prone to oxidative degradation .
- Amides : Generally stable under physiological conditions; lipophilicity tunable via substituents (e.g., chloro groups in CAS 422526-52-1 enhance logP) .
QSAR and Structure-Activity Relationships (SAR)
- Antiproliferative Activity: QSAR models (R² = 0.987 for ANN) highlight the importance of electronic parameters (e.g., cyano group) and steric bulk in modulating activity .
- JNK Inhibition : Bulky substituents (e.g., naphthyl groups) enhance selectivity for JNK2/3 over JNK1 .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzothiophene precursors. Key steps include:
- Cyclocondensation : Reacting 4,5,6,7-tetrahydro-1-benzothiophene derivatives with cyanating agents (e.g., NH4SCN) under acidic conditions to introduce the cyano group.
- Carbamodithioic Acid Formation : Treating the intermediate with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) to form the dithiocarbamate moiety.
- Critical Parameters : Temperature (60–80°C), solvent (DMF or THF), and pH control (neutral to slightly basic) are essential for yield optimization (65–75%) and minimizing byproducts like thioureas .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | NH4SCN, H2SO4 | 70 | EtOH | 68 |
| Dithiocarbamate Formation | CS₂, KOH | 60 | DMF | 72 |
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzothiophene backbone and cyano/dithiocarbamate groups. For example, the cyano group (C≡N) appears as a singlet near δ 120 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 295.0422 for C₁₁H₁₀N₂S₃).
- X-ray Crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths (e.g., C-S bond ~1.68 Å) and confirms stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in dithiocarbamate as electron-rich centers).
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like JNK kinases. The dithiocarbamate group may form hydrogen bonds with catalytic lysine residues (binding affinity ΔG ≈ -8.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability over 100-ns trajectories.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Address them via:
- Dose-Response Validation : Repeat assays (e.g., IC₅₀ for kinase inhibition) across multiple concentrations (1 nM–100 μM) to confirm reproducibility.
- HPLC-Purity Correlation : Ensure >95% purity (via reverse-phase HPLC, C18 column) before biological testing. Impurities >2% can skew activity by 10–20% .
- Meta-Analysis : Compare data across published studies using tools like Forest plots to identify outliers or protocol-dependent variability.
Q. How can analytical methods be optimized for detecting trace impurities in the compound?
- Methodological Answer :
- Ultra-HPLC (UHPLC) : Use a BEH C18 column (1.7 μm particles) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm with retention time shifts <0.1 min.
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for targeted impurity detection (e.g., thiourea byproduct at m/z 152.1 → 96.0).
- Limit of Quantification (LOQ) : Achieve LOQ ≤0.05% via signal-to-noise ratio (S/N) >10:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
